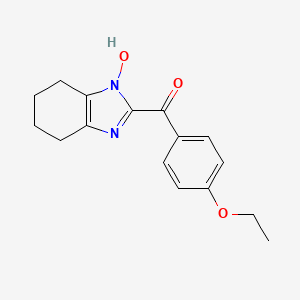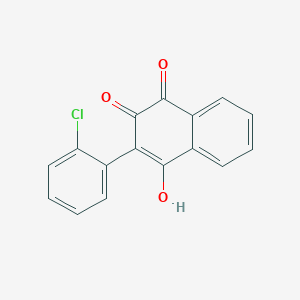
2-(2-chlorophenyl)-3-hydroxynaphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries to treat various ailments such as inflammation, fever, and pain. In recent years, plumbagin has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-3-hydroxynaphthoquinone involves the activation of various signaling pathways in cancer cells. Plumbagin has been shown to activate the p53 pathway, which is responsible for regulating cell growth and division. It also activates the MAPK/ERK pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Plumbagin has been shown to have various biochemical and physiological effects in cancer cells. It induces oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This accumulation of ROS leads to DNA damage and ultimately, cell death. Plumbagin also inhibits the activity of various enzymes involved in cancer cell metabolism, such as hexokinase and lactate dehydrogenase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenyl)-3-hydroxynaphthoquinone in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, this compound has also been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings. Additionally, this compound has poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. One area of interest is the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound. Another area of interest is the investigation of this compound's potential in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on normal cells. Overall, this compound has shown promising potential as a therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Méthodes De Synthèse
Plumbagin can be synthesized through various methods, including extraction from the roots of Plumbago zeylanica, chemical synthesis, and microbial synthesis. Chemical synthesis involves the reaction of 2-chloro-1,4-naphthoquinone with phenylmagnesium bromide, followed by hydrolysis to yield 2-(2-chlorophenyl)-3-hydroxynaphthoquinone. Microbial synthesis involves the use of microorganisms such as Streptomyces platensis to produce this compound.
Applications De Recherche Scientifique
Plumbagin has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells. Plumbagin works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-12-8-4-3-7-11(12)13-14(18)9-5-1-2-6-10(9)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXGHSLZCNZJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

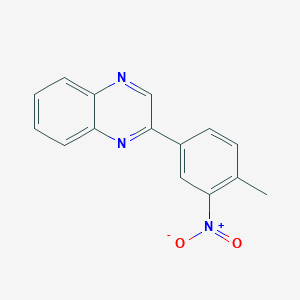
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)
![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
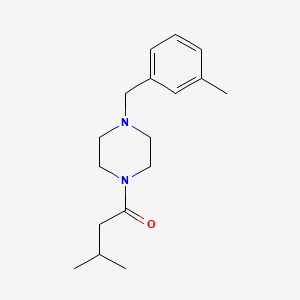
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
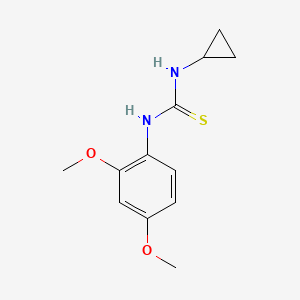
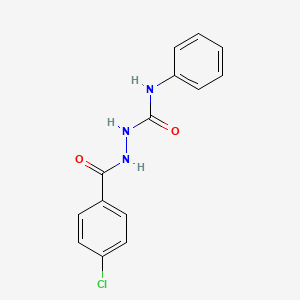
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
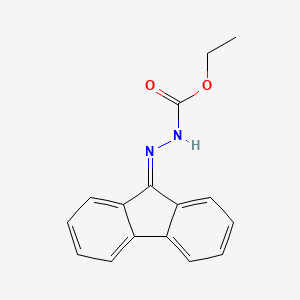
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
